(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure This compound features a prop-2-en-1-one backbone with a 2-bromo-4-fluorophenyl group and a 4-methoxyphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Enone Backbone: The initial step involves the formation of the enone backbone through a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetophenone under basic conditions.
Bromination and Fluorination: The next step involves the selective bromination and fluorination of the phenyl ring. This can be achieved using bromine and a fluorinating agent such as Selectfluor.
Amination: The final step is the amination of the brominated and fluorinated intermediate with an appropriate amine, such as aniline, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone group to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(2-chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-[(2-bromo-4-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-[(2-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring of (2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-3-(2-bromo-4-fluoroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-15-7-4-12(18)10-14(15)17/h2-10,19H,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMAVKBAQOFQFH-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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